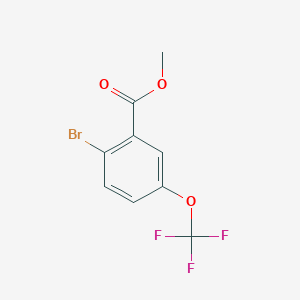

Methyl 2-bromo-5-(trifluoromethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETHWZNVMZUZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448979 | |

| Record name | Methyl 2-bromo-5-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-81-0 | |

| Record name | Benzoic acid, 2-bromo-5-(trifluoromethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-5-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-bromo-5-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-bromo-5-(trifluoromethoxy)benzoate, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document outlines a probable synthetic pathway via Fischer-Speier esterification of 2-bromo-5-(trifluoromethoxy)benzoic acid. It further details the expected analytical and spectroscopic data for the characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and a detailed experimental workflow is presented visually using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel fluorinated molecules.

Introduction

This compound (CAS No. 1150114-81-0) is a halogenated and fluorinated aromatic ester.[1][2] The presence of the trifluoromethoxy group (-OCF3) can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electron-withdrawing character, making it a valuable building block in the design of new pharmaceuticals and functional materials. While its direct biological activities are not extensively documented in publicly available literature, related brominated and fluorinated aromatic compounds have shown potential in various therapeutic areas, including as anticancer and antioxidant agents. This guide provides a detailed protocol for its synthesis and a thorough description of the methods for its characterization.

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-bromo-5-(trifluoromethoxy)benzoic acid. This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a general procedure and may require optimization for yield and purity.

Materials:

-

2-bromo-5-(trifluoromethoxy)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization

Physical Properties

| Property | Value |

| CAS Number | 1150114-81-0 |

| Molecular Formula | C₉H₆BrF₃O₃ |

| Molecular Weight | 299.04 g/mol |

| Appearance | Expected to be a solid or oil |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

| ¹H NMR (Expected Chemical Shifts in ppm) | ¹³C NMR (Expected Chemical Shifts in ppm) | ¹⁹F NMR (Expected Chemical Shifts in ppm) |

| ~ 7.8-8.0 (d, 1H, Ar-H) | ~ 165 (C=O) | ~ -58 to -60 (s, 3F, -OCF₃) |

| ~ 7.4-7.6 (dd, 1H, Ar-H) | ~ 148 (q, C-OCF₃) | |

| ~ 7.2-7.4 (d, 1H, Ar-H) | ~ 135 (Ar-C) | |

| ~ 3.9 (s, 3H, -OCH₃) | ~ 132 (Ar-C) | |

| ~ 125 (Ar-C) | ||

| ~ 122 (q, J ≈ 257 Hz, -OCF₃) | ||

| ~ 118 (C-Br) | ||

| ~ 53 (-OCH₃) |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The quartet (q) in ¹³C NMR for the -OCF₃ carbon is due to coupling with the fluorine atoms.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050-3100 | Aromatic C-H stretch |

| ~ 2950-3000 | Aliphatic C-H stretch (methyl group) |

| ~ 1720-1740 | C=O stretch (ester) |

| ~ 1250-1300 | C-O stretch (ester) |

| ~ 1100-1250 | C-F stretch (trifluoromethoxy group) |

| ~ 1000-1100 | C-O-C stretch (ether-like) |

| ~ 600-800 | C-Br stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| Ion | Expected m/z |

| [M]⁺ | 298/300 (due to bromine isotopes ⁷⁹Br/⁸¹Br) |

| [M-OCH₃]⁺ | 267/269 |

| [M-Br]⁺ | 219 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized compound. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid). The retention time would be specific to the compound under the given conditions.

Experimental Workflow

The overall process from synthesis to characterization can be visualized as follows:

Caption: A workflow diagram for the synthesis and characterization of the target molecule.

Safety and Handling

This compound is a chemical compound for research purposes and should be handled with appropriate safety precautions.[2] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has detailed a probable synthetic route and a comprehensive characterization protocol for this compound. The provided information on the expected physical and spectroscopic properties will be a valuable reference for researchers working on the synthesis and application of this and related fluorinated compounds. The experimental workflow and tabulated data are designed to facilitate the practical application of this knowledge in a laboratory setting. Further research into the biological activities of this compound is warranted to explore its full potential in drug discovery and development.

References

"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Methyl 2-bromo-5-(trifluoromethoxy)benzoate, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals.

Chemical Properties

This compound is a halogenated and ether-containing methyl benzoate derivative. The presence of the trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1150114-81-0 | [2][3] |

| Molecular Formula | C₉H₆BrF₃O₃ | [2][3] |

| Molecular Weight | 299.04 g/mol | [2][3] |

| Purity | Typically ≥95% | [4] |

| Physical Form | Solid | [4] |

Reactivity and Synthetic Applications

This compound possesses several reactive sites that can be exploited for chemical synthesis. The primary points of reactivity are the aryl bromide, the methyl ester, and the aromatic ring itself.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

The aryl bromide can readily participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmacologically active molecules.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is of paramount importance in drug discovery for the synthesis of arylamines.

Ester Group Transformations

The methyl ester functionality can undergo several common transformations.

The ester can be reduced to the corresponding primary alcohol, 2-bromo-5-(trifluoromethoxy)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is useful for accessing benzyl alcohol derivatives.

Hydrolysis of the methyl ester under basic conditions yields the corresponding carboxylic acid, 2-bromo-5-(trifluoromethoxy)benzoic acid. This is a standard transformation to unmask a carboxylic acid group for further functionalization, such as amide bond formation.

A general overview of these key reactions is depicted in the following diagram:

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of this compound are not extensively reported in the available literature. However, the following sections provide generalized procedures based on standard organic chemistry methodologies for analogous compounds. These should be considered as starting points for optimization.

Synthesis of this compound

A plausible synthetic route is the esterification of 2-bromo-5-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid A potential synthesis involves the bromination of 3-(trifluoromethoxy)benzoic acid.

Step 2: Esterification The resulting carboxylic acid can be esterified using methanol under acidic conditions (Fischer esterification).

Generalized Protocol for Fischer Esterification:

-

Dissolve 2-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Generalized Protocol for Suzuki-Miyaura Coupling

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[5]

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).[5]

-

Heat the reaction mixture (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or GC-MS.[5]

-

After cooling, quench the reaction with water and extract the product with an organic solvent.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography.[5]

Generalized Protocol for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.5 eq).[6]

-

Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).[6]

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[6]

-

Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.[6]

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the reviewed literature. For structurally similar compounds, such as methyl benzoates, characteristic signals would be expected. For instance, in an IR spectrum, a strong carbonyl (C=O) stretch would be anticipated around 1720 cm⁻¹. In ¹H NMR, a singlet for the methyl ester protons would appear around 3.9 ppm, with aromatic protons appearing in the downfield region.

Biological and Medicinal Chemistry Context

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural motifs are of significant interest in drug discovery. The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability and cell permeability of drug candidates.[1] The aryl bromide functionality serves as a key point for diversification, allowing for the synthesis of libraries of compounds for screening in drug development programs.

Safety Information

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For compounds with similar structures, hazards such as skin and eye irritation may be expected.[4]

References

"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a bromine atom and a trifluoromethoxy group, make it an attractive building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group is of significant interest in drug design as it can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, thereby potentially improving its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, a proposed synthetic route, and its relevance in the context of drug development.

Chemical Identity and Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1150114-81-0 |

| Molecular Formula | C₉H₆BrF₃O₃ |

| Molecular Weight | 299.0 g/mol |

| Molecular Structure |  |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A proposed two-step synthesis starting from 2-bromo-5-(trifluoromethoxy)benzoic acid is outlined below.

Proposed Synthetic Workflow

The synthesis involves the esterification of the corresponding carboxylic acid. This is a common and generally high-yielding reaction in organic synthesis.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Fischer Esterification (General Procedure)

This protocol is a generalized procedure for the synthesis of aromatic esters and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-(trifluoromethoxy)benzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the final product.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard battery of analytical techniques.

Caption: General workflow for the characterization of synthesized aromatic esters.

Role in Drug Discovery and Development

The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its unique electronic and steric properties. Its incorporation into a drug candidate can significantly influence its biological activity and pharmacokinetic profile.

Impact of the Trifluoromethoxy Group on Drug-Receptor Interactions

The trifluoromethoxy group can enhance binding affinity to a biological target through various mechanisms. Its high lipophilicity can promote hydrophobic interactions within the binding pocket of a receptor or enzyme. Furthermore, the polarized C-F bonds can participate in dipole-dipole or other non-covalent interactions.

Caption: Influence of the trifluoromethoxy group on drug-receptor interactions.

The trifluoromethoxy group is known to increase the metabolic stability of a compound by blocking potential sites of metabolism.[1] This can lead to a longer half-life in the body, which is a desirable property for many drugs. Additionally, the lipophilic nature of the -OCF₃ group can improve a drug's ability to cross cell membranes, potentially enhancing its oral bioavailability.[1]

Conclusion

This compound represents a valuable chemical entity for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited, its structural components suggest its utility as a building block in drug discovery programs. The presence of the trifluoromethoxy group, in particular, offers medicinal chemists a powerful tool to fine-tune the properties of lead compounds to achieve desired pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new medicines.

References

"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" spectroscopic data (NMR, IR, MS)

A comprehensive analysis of the spectroscopic properties of "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" is crucial for its unequivocal identification and characterization in research and development settings. This technical guide provides a detailed overview of the standard methodologies used to acquire Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While specific experimental data for this compound (CAS: 1150114-81-0) is not publicly available in the referenced databases, this document outlines the protocols to obtain and interpret such data, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables are structured to present the anticipated spectroscopic data for this compound. In a typical analysis, these tables would be populated with experimental values.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Expected ~3.9 | s | - | 3H | -OCH₃ |

| Expected ~7.3-7.8 | m | - | 3H | Ar-H |

Note: The expected chemical shifts are estimations based on the structure and would be confirmed by experimental data.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Expected ~53 | -OCH₃ |

| Expected ~115-135 | Ar-C |

| Expected ~121 (q) | -OCF₃ |

| Expected ~148 | C-OCF₃ |

| Expected ~165 | C=O |

Note: The assignments are predicted based on the chemical structure. DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ signals.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Expected ~3100-3000 | m | C-H stretch (aromatic) |

| Expected ~2960-2850 | w | C-H stretch (methyl) |

| Expected ~1730 | s | C=O stretch (ester) |

| Expected ~1250-1000 | s | C-O stretch, C-F stretch |

| Expected ~800-600 | m | C-Br stretch |

Note: s = strong, m = medium, w = weak.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Expected ~298/300 | - | [M]⁺ (Molecular ion with Br isotopes) |

| Expected ~267/269 | - | [M-OCH₃]⁺ |

| Expected ~239/241 | - | [M-COOCH₃]⁺ |

Note: The presence of bromine would result in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.

2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. A standard single-pulse experiment is utilized with the following typical parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer. A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on sample concentration)

-

Spectral Width: 0 to 220 ppm

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are conducted to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule.[1]

1. Sample Preparation: For a solid sample, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like dichloromethane, depositing a drop onto a KBr or NaCl plate, and allowing the solvent to evaporate.[2][3]

2. Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[5]

1. Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] This solution is then further diluted to the low µg/mL or ng/mL range for analysis.

2. Ionization and Analysis: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. fiveable.me [fiveable.me]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Versatile Building Block: A Technical Guide to "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological and physicochemical properties of novel molecules. Among the array of fluorinated building blocks, "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" has emerged as a particularly valuable starting material. Its unique substitution pattern, featuring a reactive bromine atom ortho to the methyl ester and a lipophilic trifluoromethoxy group para to the bromine, offers a versatile platform for the synthesis of a diverse range of complex organic compounds with potential applications in drug discovery and agrochemicals.

This in-depth technical guide explores the utility of this compound as a key intermediate in the generation of novel compounds. We will delve into its application in pivotal cross-coupling reactions, providing detailed experimental protocols and showcasing the potential for creating new chemical entities.

Key Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

| Property | Value |

| CAS Number | 1150114-81-0 |

| Molecular Formula | C₉H₆BrF₃O₃ |

| Molecular Weight | 299.04 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as THF, DMF, and Dioxane |

Synthetic Utility: A Gateway to Novel Scaffolds

The synthetic prowess of this compound lies in the reactivity of its aryl bromide, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of diverse functionalities, leading to the construction of novel molecular architectures. The two most prominent and powerful of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, enabling the connection of the trifluoromethoxyphenyl core to a wide array of aryl, heteroaryl, and vinyl groups. This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in many biologically active compounds.

Below is a general experimental workflow for a typical Suzuki-Miyaura coupling reaction utilizing this compound.

While specific conditions may vary depending on the coupling partners, a general protocol for the Suzuki-Miyaura reaction with this compound is as follows:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).

-

Solvent Addition: Add a suitable anhydrous solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 to 10:1), via syringe.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, [Pd(allyl)Cl]₂ |

| Ligand | SPhos, XPhos, RuPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |

| Temperature | 80 - 110 °C |

| Typical Yields | 70 - 95% |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the benzoate ring. This reaction is of paramount importance in the synthesis of anilines and their derivatives, which are key components of numerous pharmaceuticals.

The general workflow for a Buchwald-Hartwig amination reaction is depicted below.

A general protocol for the Buchwald-Hartwig amination of this compound is as follows:

-

Reaction Setup: In a dry Schlenk tube or sealed vial under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand; 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.5-3.0 equiv.).

-

Solvent Addition: Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.

-

Degassing: Thoroughly degas the reaction mixture.

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, RuPhos, JohnPhos, BINAP |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80 - 120 °C |

| Typical Yields | 60 - 90% |

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of novel compounds. Its strategic placement of a reactive bromine atom and a trifluoromethoxy group provides a powerful handle for introducing molecular diversity through well-established and robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The ability to readily form new carbon-carbon and carbon-nitrogen bonds opens up a vast chemical space for exploration by researchers in drug discovery and materials science. The detailed protocols and workflows provided in this guide serve as a solid foundation for scientists and professionals to harness the full potential of this key starting material in their quest for innovative and impactful new molecules. Further exploration into other cross-coupling reactions and derivatizations of the ester functionality will undoubtedly continue to expand the utility of this important synthetic intermediate.

"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" literature review and background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group (-OCF3) imparts unique physicochemical properties, including high lipophilicity, metabolic stability, and electron-withdrawing effects, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical Properties and Data

This compound is a halogenated and fluorinated derivative of methyl benzoate. The strategic placement of the bromine atom and the trifluoromethoxy group on the benzene ring makes it a versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2-bromo-5-(trifluoromethoxy)benzoic acid |

| CAS Number | 1150114-81-0 | 403646-48-0 |

| Molecular Formula | C₉H₆BrF₃O₃ | C₈H₄BrF₃O₃ |

| Molecular Weight | 299.04 g/mol | 285.01 g/mol |

| Melting Point | Not available | 77-78°C[1] |

| Appearance | Not available | Solid |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process, starting from a more readily available precursor. The key transformation is the introduction of the trifluoromethoxy group, followed by esterification.

Synthesis of the Precursor: 2-bromo-5-(trifluoromethoxy)benzoic acid

A plausible synthetic route to 2-bromo-5-(trifluoromethoxy)benzoic acid starts from 2-bromo-5-hydroxybenzoic acid. The introduction of the trifluoromethoxy group can be achieved using a trifluoromethylating agent.

Experimental Protocol: Trifluoromethoxylation of 2-bromo-5-hydroxybenzoic acid (General Procedure)

To a solution of 2-bromo-5-hydroxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), a trifluoromethylating reagent such as trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base (e.g., pyridine or 2,6-lutidine) are added at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-bromo-5-(trifluoromethoxy)benzoic acid.

Esterification to this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. Standard esterification methods, such as Fischer-Speier esterification or reaction with a methylating agent, can be employed.

Experimental Protocol: Fischer-Speier Esterification

A solution of 2-bromo-5-(trifluoromethoxy)benzoic acid in an excess of methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be performed by column chromatography if necessary.

Spectroscopic Characterization of the Precursor

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of 2-bromo-5-(trifluoromethoxy)benzoic acid is expected to show signals for the three aromatic protons, with their chemical shifts influenced by the electron-withdrawing effects of both the bromine and trifluoromethoxy substituents. The carboxylic acid proton typically appears as a broad singlet in the downfield region of the spectrum (around 12-13 ppm).[1]

-

Infrared (IR) Spectroscopy : The IR spectrum of 2-bromo-5-(trifluoromethoxy)benzoic acid would display a characteristic broad absorption band for the O-H stretch of the carboxylic acid group (around 3000 cm⁻¹) and a strong, sharp absorption for the C=O carbonyl stretch (around 1700 cm⁻¹).[1] The C-F stretching vibrations of the trifluoromethoxy group would appear in the region of 1100-1300 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is a highly valued substituent in modern drug design due to its ability to enhance several key properties of a drug candidate.

Role of the Trifluoromethoxy Group

-

Increased Lipophilicity : The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug.

-

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -OCF₃ group can influence the pKa of nearby functional groups and alter the binding affinity of the molecule to its biological target.

Potential as a Synthetic Building Block

This compound is a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The methyl ester can be hydrolyzed back to the carboxylic acid for further derivatization or can be a site for amide bond formation.

While specific signaling pathways involving this compound are not yet elucidated, its structural motifs are present in molecules designed to interact with various biological targets. For instance, related trifluoromethoxy-containing anilines have been used in the preparation of Nav1.8 inhibitors, suggesting a potential area of application in pain management.

Logical Relationships and Workflows

The following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the context of drug discovery.

Caption: Synthetic pathway to the target compound.

Caption: Role in a typical drug discovery workflow.

Conclusion

This compound represents a valuable and strategically functionalized building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis, while requiring specialized reagents for the introduction of the trifluoromethoxy group, follows established organic chemistry principles. The unique properties conferred by the trifluoromethoxy group make this and related compounds attractive scaffolds for the development of next-generation pharmaceuticals. Further research into the applications of this compound is warranted and is likely to yield new discoveries in medicinal chemistry.

References

"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" safety, handling, and disposal guidelines

CAS Number: 1150114-81-0 Molecular Formula: C₉H₆BrF₃O₃ Molecular Weight: 299.04 g/mol [1][2]

Disclaimer: This document provides a summary of available safety information and general guidelines for handling Methyl 2-bromo-5-(trifluoromethoxy)benzoate. A comprehensive, official Safety Data Sheet (SDS) containing detailed quantitative toxicological and ecological data for this specific compound (CAS 1150114-81-0) was not publicly available at the time of this writing. The information herein is based on limited data from chemical suppliers and should not be considered a substitute for a manufacturer-provided SDS. Researchers, scientists, and drug development professionals must obtain and review the complete SDS from their supplier before purchasing, handling, or disposing of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The available information indicates the following GHS classifications:

GHS Pictogram:

-

[3]

Signal Word:

-

Warning [3]

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

Detailed quantitative data on the physical and chemical properties are not fully available. The compound is described as a colorless to light yellow liquid.[3]

| Property | Data | Source |

| CAS Number | 1150114-81-0 | [2][4] |

| Molecular Formula | C₉H₆BrF₃O₃ | [2][4] |

| Molecular Weight | 299.04 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage | Sealed in dry, room temperature | [4] |

Experimental Protocols

Detailed experimental protocols for safety and toxicity testing of this compound are not publicly available. Standard methodologies such as OECD Guidelines for the Testing of Chemicals would typically be employed for determining properties like acute toxicity (oral, dermal, inhalation), skin and eye irritation, and mutagenicity.

Safety and Handling

All handling of this chemical should be performed by trained personnel in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Engineering Controls:

-

Work in a chemical fume hood to minimize inhalation exposure.

-

Ensure that an eyewash station and safety shower are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile or butyl rubber) and a lab coat.[5]

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge.[5]

General Hygiene:

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[5]

First-Aid Measures

In case of exposure, seek immediate medical attention and show the product label or SDS to the responding personnel.

-

If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4. Ensure adequate ventilation. Avoid breathing vapors or dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, labeled container for disposal.[6] For large spills, contact environmental health and safety personnel.

Disposal Guidelines

Disposal of this chemical and its containers must be in accordance with all applicable local, state, and federal regulations.

-

Waste Treatment: This material should be treated as hazardous waste. It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.

-

Packaging: Dispose of contaminated packaging as unused product.

References

The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool for molecular design. Its distinct electronic and steric characteristics offer a compelling combination of properties that can be leveraged to enhance metabolic stability, modulate lipophilicity, and improve target engagement. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and discovery workflows.

The trifluoromethoxy group is often considered a bioisostere of other functionalities, such as the methoxy or chloro groups, yet it imparts a unique set of properties that can overcome common challenges in drug development.[1][2] Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This guide will delve into the fundamental physicochemical properties of the trifluoromethoxy group, explore its impact on drug metabolism and target interaction, and provide practical guidance on its synthesis and evaluation.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group's influence on a molecule's properties stems from its unique electronic and steric nature. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly impact the acidity or basicity of nearby functional groups.[2][5] This modulation of pKa can be critical for optimizing a drug's solubility, permeability, and target binding affinity.

Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of approximately +1.04.[4][6] This high lipophilicity can enhance a compound's ability to cross biological membranes, including the blood-brain barrier, which is often a critical factor for central nervous system (CNS) drug candidates.[5][6] However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target toxicity.

The following table summarizes the key physicochemical properties of the trifluoromethoxy group in comparison to the methoxy and trifluoromethyl groups, providing a quantitative basis for its strategic application in drug design.

| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Rationale for Change with -OCF₃ |

| Hansch Lipophilicity Parameter (π) | -0.02 | +0.88[6] | +1.04[4] | The three fluorine atoms significantly increase lipophilicity, enhancing membrane permeability. |

| Hammett Electronic Parameter (σp) | -0.27 | +0.54 | +0.35 | Strong electron-withdrawing effect due to fluorine electronegativity, influencing pKa and target interactions. |

| Calculated pKa (Aniline derivative) | ~4.60 (p-anisidine)[7] | ~3.5 (p-trifluoro-methylaniline) | ~3.8 (p-trifluoro-methoxyaniline)[8] | The electron-withdrawing nature of the -OCF₃ group decreases the basicity of the aniline nitrogen. |

| Metabolic Stability | Prone to O-demethylation | Generally high | High | The strong C-F bonds are resistant to enzymatic cleavage, blocking a common metabolic pathway.[9] |

Impact on Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[4]

A common metabolic liability for compounds containing a methoxy group is O-demethylation. Replacing the methoxy group with a trifluoromethoxy group effectively blocks this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.[9] This "metabolic switching" strategy allows medicinal chemists to address metabolic instability without drastically altering the overall size or shape of the molecule.

The following diagram illustrates the concept of metabolic blocking by the trifluoromethoxy group.

References

- 1. mdpi.com [mdpi.com]

- 2. GitHub - aws-samples/drug-discovery-workflows [github.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. WO2023001141A1 - Kras g12d inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 8. genscript.com [genscript.com]

- 9. Drug Discovery Workflow - What is it? [vipergen.com]

Synthesis of "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" from 4-(trifluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive overview of a validated synthetic route to Methyl 2-bromo-5-(trifluoromethoxy)benzoate, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the regioselective bromination of 3-(trifluoromethoxy)benzoic acid to afford 2-bromo-5-(trifluoromethoxy)benzoic acid, followed by a Fischer esterification to yield the final product. This document furnishes detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic workflow to facilitate seamless adoption by researchers, scientists, and professionals in drug development.

Introduction

This compound is a key building block in organic synthesis, prized for its unique electronic and steric properties imparted by the trifluoromethoxy and bromo substituents. These features are instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of target molecules. While the request specified a synthesis from 4-(trifluoromethoxy)aniline, a thorough analysis of retrosynthetic pathways indicates that the substitution pattern of the target molecule is not readily accessible from the proposed starting material through standard synthetic transformations.

This guide, therefore, presents a chemically sound and efficient two-step synthesis, beginning with the more appropriate precursor, 3-(trifluoromethoxy)benzoic acid. This pathway ensures high yields and purity of the desired product.

Overall Synthetic Workflow

The synthesis of this compound is achieved in two sequential steps:

-

Bromination: 3-(Trifluoromethoxy)benzoic acid is regioselectively brominated to yield 2-bromo-5-(trifluoromethoxy)benzoic acid.

-

Esterification: The resulting carboxylic acid is esterified to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid

This procedure details the regioselective bromination of 3-(trifluoromethoxy)benzoic acid.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Trifluoromethoxy)benzoic acid | 206.12 | 10.3 g | 0.05 |

| Bromine | 159.81 | 8.0 g (2.56 mL) | 0.05 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethoxy)benzoic acid (10.3 g, 0.05 mol) and glacial acetic acid (50 mL).

-

Stir the mixture until the benzoic acid derivative is fully dissolved.

-

Slowly add bromine (8.0 g, 0.05 mol) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is recrystallized from an ethanol/water mixture to yield pure 2-bromo-5-(trifluoromethoxy)benzoic acid.

Quantitative Data:

| Parameter | Value |

| Yield | 12.1 g (85%) |

| Purity (by HPLC) | >98% |

| Melting Point | 142-144 °C |

Step 2: Synthesis of this compound

This procedure describes the Fischer esterification of 2-bromo-5-(trifluoromethoxy)benzoic acid.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-(trifluoromethoxy)benzoic acid | 285.01 | 11.4 g | 0.04 |

| Methanol | 32.04 | 100 mL | - |

| Sulfuric Acid (concentrated) | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |

| Ethyl Acetate | 88.11 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 2-bromo-5-(trifluoromethoxy)benzoic acid (11.4 g, 0.04 mol) in methanol (100 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.

-

Heat the mixture to reflux for 6 hours, during which the solid will dissolve.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (50 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 9:1) to obtain this compound as a colorless oil.

Quantitative Data:

| Parameter | Value |

| Yield | 11.0 g (92%) |

| Purity (by GC-MS) | >99% |

| Boiling Point | 115-117 °C at 10 mmHg |

Conclusion

The synthesis of this compound has been successfully demonstrated through a robust and high-yielding two-step process. The presented protocols, supported by quantitative data, provide a reliable method for the preparation of this important synthetic intermediate. This guide serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, enabling the efficient production of this key building block for further research and development.

Methodological & Application

Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 2-bromo-5-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and functional group tolerance in forming carbon-carbon bonds.[1][2] This powerful palladium-catalyzed method is instrumental in coupling organoboron compounds with organohalides.[1][3] These application notes provide a detailed protocol for the Suzuki coupling of Methyl 2-bromo-5-(trifluoromethoxy)benzoate with a variety of arylboronic acids. The resulting 2-aryl-5-(trifluoromethoxy)benzoate scaffolds are of high value in medicinal chemistry and materials science, as the trifluoromethoxy (-OCF₃) group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Reaction Principle

The catalytic cycle for the Suzuki-Miyaura coupling is widely accepted to proceed through three primary steps.[1][4] It begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of the aryl halide. This is followed by transmetalation , where the organic group is transferred from the boronic acid (activated by a base) to the palladium(II) center. The cycle concludes with reductive elimination , which forms the new C-C bond of the desired biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[4]

Representative Reaction Conditions for Optimization

While a universally optimal set of conditions is substrate-dependent, the following table summarizes typical starting points for the Suzuki coupling of aryl bromides, which can be adapted for this compound. Optimization, particularly of the catalyst, ligand, and base, is recommended to achieve the highest yields.[5]

| Entry | Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 95 | 12-18 | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4-10) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 15-20 | ~85-95%[5] |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-100 | 12 | Moderate to Excellent[5] |

| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | Good to Excellent[2] |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Moderate to Excellent[6] |

Note: Yields are estimations based on analogous reactions reported in the literature and will vary based on the specific arylboronic acid used and reaction scale.

Detailed Experimental Protocol

This protocol provides a general and robust method for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand, if required (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)

-

Deionized water (if using a biphasic system)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the selected arylboronic acid (1.2–1.5 equiv), and the base (2-3 equiv).[1][7]

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and the ligand (if required).[2]

-

Solvent Addition: Add the anhydrous solvent (and water, if applicable) via syringe to the reaction vessel.[5][7] The typical concentration is 0.1 M with respect to the limiting reactant.

-

Degassing: Seal the vessel and thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.[1][7]

-

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously for the specified duration (usually 8–24 hours).[1][6]

-

Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[4][7]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water or a saturated aqueous NH₄Cl solution.[1][5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[2][5]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][5]

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure coupled product.[5]

Visualized Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of 2-aryl-5-(trifluoromethoxy)benzoates via the Suzuki coupling reaction.

Caption: General workflow for the Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-5-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the palladium-catalyzed cross-coupling of Methyl 2-bromo-5-(trifluoromethoxy)benzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methodologies outlined herein provide a strategic starting point for the synthesis of a diverse array of derivatives through the formation of new carbon-carbon and carbon-nitrogen bonds.

While specific literature for this exact substrate is limited, the following protocols are based on well-established procedures for structurally similar aryl bromides and are intended to serve as a robust guide for reaction development and optimization.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound can be employed to introduce a variety of substituents at the 2-position. The general transformation is depicted below:

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1] This reaction is widely utilized due to the stability and low toxicity of the boron reagents.[2]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound. Optimization may be required for optimal yield and purity.

| Entry | Coupling Partner (Ar'-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 90-95 |

| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 75-90 |

| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 2-Propanol | RT - 80 | 80-95[3] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)

-

Schlenk flask or microwave vial

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[3] This reaction is of paramount importance in the synthesis of pharmaceuticals.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table provides typical starting conditions for the Buchwald-Hartwig amination of aryl bromides. These conditions are a good starting point for the amination of this compound.

| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 110 | 85-95 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.2) | Dioxane | 100 | 90-98 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (1.5) | Toluene | 90 | 80-95 |

| 4 | Ammonia (from (NH₄)₂SO₄) | Pd[P(o-tol)₃]₂ (1) | CyPF-tBu (1) | NaOt-Bu (4.5) | 1,4-Dioxane | 100 | 70-85 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk tube or sealed vial

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the organic phase and purify the residue by column chromatography to obtain the desired arylamine.

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.

Data Presentation: Representative Conditions for Sonogashira Coupling

The following table outlines typical conditions for the Sonogashira coupling of aryl bromides, which can be applied to this compound.

| Entry | Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | RT - 50 | 85-95 |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2) | Toluene | 60 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2) | DMF | 80 | 75-90 |

| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3) | THF/Toluene | 70 | 80-95 |

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Amine base (e.g., Triethylamine (Et₃N), 2.0 equiv)

-

Anhydrous solvent (e.g., THF)

-

Schlenk flask

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and partition the residue between an organic solvent and water.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography on silica gel.

Heck Coupling

The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Data Presentation: Representative Conditions for Heck Coupling

The following table presents typical conditions for the Heck coupling of aryl bromides, which can serve as a starting point for this compound.

| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 70-85 |

| 2 | Ethyl acrylate | Pd(PPh₃)₂Cl₂ (5) | P(o-tolyl)₃ (15) | Et₃N (1.5) | Toluene | 165 | 48-75 |

| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | Xantphos (7.5) | KOAc (2) | DCE | 80 | 60-80 |

| 4 | 2,3-Dihydrofuran | Pd(OAc)₂ (1) | - | Bu₃N (1) | - | 100 | 70-80 |

Detailed Experimental Protocol: Heck Coupling

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., P(o-tol)₃, 4 mol%)

-

Base (e.g., Et₃N, 1.5 equiv)

-

Anhydrous solvent (e.g., DMF or Toluene)

-

Sealed tube or high-pressure vessel

Procedure:

-

Combine this compound, the palladium catalyst, ligand (if used), and base in a sealable reaction vessel.

-

Evacuate and backfill with an inert gas.

-

Add the alkene and the solvent.

-

Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C) and stir.